8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothieno[3,2-d]pyrimidin core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzothieno[3,2-d]pyrimidin core, followed by the introduction of the sulfonyl group and the 3,5-dimethylpiperidin-1-yl moiety. Common reagents used in these reactions include sulfur-containing compounds, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce sulfoxides or sulfones back to sulfides.
Substitution: Replacement of functional groups with other atoms or groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with various enzymes and receptors, modulating their activity. Additionally, the benzothieno[3,2-d]pyrimidin core can engage in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothieno[3,2-d]pyrimidin derivatives: These compounds share the same core structure but differ in their substituents, affecting their chemical and biological properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.
Uniqueness
8-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features enable diverse applications across multiple scientific disciplines, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)sulfonyl-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-10-5-11(2)8-20(7-10)25(22,23)12-3-4-14-13(6-12)15-16(24-14)17(21)19-9-18-15/h3-4,6,9-11H,5,7-8H2,1-2H3,(H,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKPCUSRCPZMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)SC4=C3N=CNC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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